Ganoderic acid H

ACE Inhibition Hypertension Cardiovascular Pharmacology

Researchers studying tumor invasion mechanisms often face the challenge of distinguishing anti-metastatic effects from direct cytotoxicity. Ganoderic acid H (GA-H) resolves this by suppressing MDA-MB-231 cell invasion via AP-1 and NF-κB inhibition without inducing cell death, enabling clean mechanistic dissection of migration pathways. - Non-cytotoxic across multiple cancer cell lines; targets invasion/metastasis specifically. - Validated ACE inhibitor (IC50 = 26 µM) with established in vivo PK profile (Cmax = 2509.9 ng/mL) for hypertension models. - HPLC-validated quantification method (precision <15%, recovery >90%) ensures batch-to-batch reproducibility for QC workflows.

Molecular Formula C32H44O9
Molecular Weight 572.7 g/mol
Cat. No. B1257755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid H
Synonymsganoderic acid H
Molecular FormulaC32H44O9
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C
InChIInChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1
InChIKeyYCXUCEXEMJPDRZ-YIRLAGBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid H: A Quantitative Comparative Profile for Scientific Procurement


Ganoderic acid H (GA-H) is a lanostane-type triterpene isolated from Ganoderma lucidum, a medicinal mushroom with a long history of use in traditional medicine [1]. This compound is part of a larger class of ganoderic acids, which are characterized by their diverse bioactivities, including anti-tumor, anti-inflammatory, and hepatoprotective effects [2]. The structural complexity of GA-H, featuring a specific pattern of hydroxylation and acetylation, distinguishes it from its analogs and underpins its unique pharmacological profile . For procurement, understanding the precise quantitative differentiation of GA-H relative to other ganoderic acids is critical for ensuring experimental reproducibility and achieving desired research outcomes.

ACE Inhibition Reported ACE inhibitory activity; suitable for renin-angiotensin pathway studies
Cell Invasion Suppresses invasive behavior in MDA-MB-231 cells; metastasis research workflow
In Vivo PK Validated oral PK profile in rats; supports exposure-response modeling
Analytical Std Robust HPLC method available; quality control and standardization applications

Why Ganoderic Acid Analogs Are Not Interchangeable with Ganoderic Acid H


Ganoderic acids, despite sharing a lanostane skeleton, exhibit profound differences in biological activity and selectivity due to variations in hydroxylation, acetylation, and oxidation states . For instance, a direct comparison of GA-A and GA-H revealed that GA-H's activity is specifically linked to hydroxylation at positions 3 and 7, whereas GA-A's activity is linked to positions 7 and 15 . Furthermore, while some analogs like ganoderic acid D show potent cytotoxicity, GA-H is notably non-cytotoxic in certain cancer cell lines, indicating a distinct mechanism of action (e.g., targeting invasion and metastasis rather than direct cytotoxicity) [1]. Substituting GA-H with a structurally similar analog without quantitative justification risks invalidating experimental results, as even minor structural changes can drastically alter target engagement and downstream effects.

ACE activity Ganoderic acid A is reported inactive against ACE; pathway engagement may not transfer
Anti-invasion Ganoderic acid F did not suppress MDA-MB-231 invasion; anti-metastatic endpoint context may differ
Cytotoxicity Some analogs (e.g., ganoderenic acid D) show much higher cytotoxicity; cell-model response may shift
PK profile Detailed in vivo PK data are unavailable for many analogs; exposure-model interpretation may require review

Quantitative Differentiation of Ganoderic Acid H Against Closest Analogs: An Evidence-Based Guide


Comparative ACE Inhibition: Ganoderic Acid H vs. Ganoderic Acid A

Ganoderic acid H demonstrates moderate angiotensin-converting enzyme (ACE) inhibitory activity with an IC50 of 26 µM [1]. In stark contrast, a structurally related analog, ganoderic acid A (GA-A), is reported as inactive against ACE, providing a clear functional differentiator [2]. This head-to-head comparison, although not from a single study, is a critical class-level inference for researchers investigating the cardiovascular applications of Ganoderma triterpenoids.

ACE Inhibition
Context-dependent
GA-H IC50 26 µM vs. GA-A inactive
Supports ACE pathway study selection; GA-A may not be a suitable comparator
Cross-study comparison; in vitro ACE assay
ACE Inhibition Hypertension Cardiovascular Pharmacology

Differential Impact on Cancer Cell Invasion: GA-H vs. GA-F

In a direct comparative study, ganoderic acid H (GA-H) and ganoderic acid A (GA-A) suppressed the growth and invasive behavior of highly invasive MDA-MB-231 breast cancer cells, while ganoderic acid F (GA-F) showed no such activity . This clear functional divergence, despite structural similarity, underscores the critical importance of selecting the correct analog for studies on tumor metastasis.

Invasion Suppression
Head-to-head
GA-H active; GA-F inactive (MDA-MB-231)
Direct comparison confirms GA-H is probe for metastasis studies; GA-F is ineffective
Adhesion, migration, invasion endpoints
Breast Cancer Metastasis Cell Invasion NF-κB Signaling

Contrasting Cytotoxicity Profiles: GA-H's Non-Cytotoxic Advantage

In a study assessing the effect of isolated triterpenoids on human carcinoma cell growth, ganoderic acid H was found to be relatively non-cytotoxic against Hep G2 (liver), HeLa (cervical), and Caco-2 (colon) cancer cells, with IC50 values likely exceeding 200 µg/mL [1]. In contrast, ganoderenic acid D, another triterpenoid from the same source, was highly cytotoxic, with IC50 values ranging from 0.14 to 0.26 mg/mL across the same cell lines [2]. This class-level inference highlights GA-H's potential for targeting specific cellular processes without inducing overt cell death, a desirable profile for certain therapeutic and research applications.

Cytotoxicity Contrast
Context-dependent
GA-H >200 µg/mL vs. Ganoderenic acid D 0.14–0.26 mg/mL
Lower cytotoxicity supports cell-behavior studies without confounding acute cell death
Hep G2, HeLa, Caco-2 lines; class-level inference
Cytotoxicity Cancer Cell Lines Selectivity Hep G2

Validated Pharmacokinetic Profile: A Prerequisite for In Vivo Studies

A key differentiator for industrial procurement is the availability of validated in vivo pharmacokinetic (PK) data. For GA-H, a specific HPLC method was developed and validated, demonstrating a maximum plasma concentration (Cmax) of 2509.9 ng/mL within 2 hours of oral administration in rats, with a low elimination rate constant (Kel) of 0.05 L/h, ensuring sustained exposure [1]. In contrast, detailed PK data for many other ganoderic acids (e.g., GA-F, GA-C) are either sparse or not systematically reported, creating a significant barrier for their use in preclinical studies.

PK Characterization
Class-level
Cmax 2509.9 ng/mL, Tmax ~2h, Kel 0.05 L/h (rat, oral)
Validated HPLC method and PK profile support exposure-response modeling
Contrasts with limited/absent PK data for many analogs
Pharmacokinetics Bioavailability In Vivo Metabolomics

Optimal Research and Procurement Applications for Ganoderic Acid H


Investigating Non-Cytotoxic Modulation of Cancer Cell Metastasis

Based on the evidence that GA-H suppresses the invasive behavior of MDA-MB-231 cells without inducing direct cytotoxicity , and that it is relatively non-cytotoxic across multiple cancer cell lines [1], this compound is ideally suited for in vitro studies dissecting the molecular mechanisms of tumor cell migration and invasion, separate from cell death pathways. Its defined action on AP-1 and NF-κB signaling provides clear endpoints for mechanistic validation .

In Vivo Preclinical Studies of Hypertension or Cardiovascular Disease

The well-characterized ACE inhibitory activity (IC50 = 26 µM) and, crucially, the validated in vivo pharmacokinetic profile (Cmax = 2509.9 ng/mL, Kel = 0.05 L/h) in rats [2][3], establish GA-H as a superior choice over analogs like GA-A (inactive against ACE) for designing and interpreting animal models of hypertension. The availability of a precise HPLC method for plasma quantification further supports its use in pharmacodynamic studies [3].

Quality Control and Standardization of Ganoderma lucidum Extracts

The existence of a validated HPLC method for GA-H quantification, with demonstrated precision (<15%) and accuracy (>90% recovery) [3], positions GA-H as a reliable analytical standard. This is in contrast to other ganoderic acids that may lack such robust analytical validation, making GA-H a preferred marker compound for the quality control, batch-to-batch consistency assessment, and stability testing of G. lucidum-derived nutraceutical and pharmaceutical products [4].

Application
Selection Property
Validation Focus
Cancer cell metastasis studies
Non-cytotoxic invasion-modulation context
AP-1/NF-κB signaling endpoints
Hypertension model studies
Reported ACE inhibition & PK profile
In vivo exposure-response modeling
Analytical standardization of G. lucidum extracts
Validated HPLC quantification method
Batch-to-batch consistency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic acid H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.